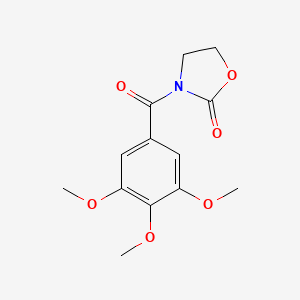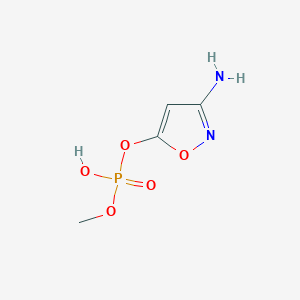![molecular formula C10H8Br2N2O B12910575 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-40-9](/img/structure/B12910575.png)
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of bromine atoms at the 3 and 1 positions of the pyridopyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of pyridopyrimidinone derivatives. One common method involves the reaction of 3-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is isolated by filtration and drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, reducing reaction times and improving safety by minimizing the handling of hazardous bromine.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products typically involve the removal of bromine atoms, yielding simpler pyridopyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their diverse biological activities.
Pyrimido[1,2-a]benzimidazole: Noted for its potential as an anti-inflammatory agent.
Uniqueness
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its dual bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and synthetic intermediates.
Eigenschaften
CAS-Nummer |
918422-40-9 |
|---|---|
Molekularformel |
C10H8Br2N2O |
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
3-bromo-2-(1-bromoethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-6(11)9-8(12)10(15)14-5-3-2-4-7(14)13-9/h2-6H,1H3 |
InChI-Schlüssel |
RQBHTFYSFIIGPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)

![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)




![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)
